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Compound of Interest

Compound Name: STOCK2S-26016

Cat. No.: B1683317 Get Quote

An In-depth Technical Guide to the Discovery and Development of STOCK2S-26016, a WNK

Signaling Inhibitor

Introduction
STOCK2S-26016 is a small molecule inhibitor of the With-No-Lysine (WNK) signaling pathway.

[1][2] It has been identified as a tool compound for studying the physiological and pathological

roles of WNK kinases, which are crucial regulators of ion homeostasis and have been

implicated in hypertension and cancer.[2][3] This document provides a comprehensive

overview of the discovery, mechanism of action, and preclinical development of STOCK2S-
26016.

Discovery
STOCK2S-26016 was identified through a chemical library screening of over 17,000

compounds.[4] The screening aimed to discover inhibitors of the interaction between WNK

kinases and their substrate, Ste20/SPS1-related proline/alanine-rich kinase (SPAK).[4][5] This

was achieved using fluorescence correlation spectroscopy, a technique that can detect the

binding of small molecules to proteins.[4] From this high-throughput screening, STOCK2S-
26016 emerged as a promising hit compound that disrupts the WNK-SPAK signaling axis.[5]

Physicochemical Properties
A summary of the key physicochemical properties of STOCK2S-26016 is presented in Table 1.
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Property Value Reference

Chemical Name

7-Ethoxy-N3-(2-

furanylmethyl)-3,9-

acridinediamine

Molecular Formula C20H19N3O2 [1]

Molecular Weight 333.38 g/mol [1]

CAS Number 332922-63-1 [1]

Purity ≥98% [1]

Solubility
Soluble to 100 mM in DMSO

and to 50 mM in ethanol
[1]

Mechanism of Action
STOCK2S-26016 functions as an inhibitor of the WNK signaling pathway.[1][2] Specifically, it

disrupts the interaction between WNK kinases (WNK1 and WNK4) and the SPAK/OSR1

kinases.[3][4] This is achieved by binding to the CCT (conserved C-terminal) domain of SPAK,

which prevents its interaction with WNKs.[5] By inhibiting this interaction, STOCK2S-26016
prevents the WNK-mediated phosphorylation and activation of SPAK/OSR1.[4] Downstream,

this leads to a reduction in the phosphorylation of cation-chloride cotransporters such as the

Na-K-2Cl cotransporter (NKCC1) and the Na-Cl cotransporter (NCC).[1][2]
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Inhibition by STOCK2S-26016

WNK Signaling Pathway
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Mechanism of action of STOCK2S-26016 in the WNK signaling pathway.

Preclinical Development and Biological Activity
The biological activity of STOCK2S-26016 has been characterized in several in vitro studies.

These studies have demonstrated its inhibitory effects on the WNK signaling pathway and its

potential therapeutic applications.

In Vitro Kinase Inhibition
STOCK2S-26016 has been shown to inhibit WNK4 and WNK1 with IC50 values of 16 µM and

34.4 µM, respectively.[2] The inhibitory concentrations for SPAK and NCC phosphorylation in

different cell lines are summarized in Table 2.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://www.benchchem.com/product/b1683317?utm_src=pdf-body-img
https://www.benchchem.com/product/b1683317?utm_src=pdf-body
https://www.benchchem.com/product/b1683317?utm_src=pdf-body
https://www.benchchem.com/product/b1683317?utm_src=pdf-body
https://www.medchemexpress.com/stock2s-26016.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1683317?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cell Line Target Effect
Concentration
Range

Reference

mpkDCT cells
SPAK and NCC

phosphorylation

Dose-dependent

reduction
25-200 µM [2][5]

MOVAS cells

SPAK and

NKCC1

phosphorylation

Dose-dependent

reduction
50-200 µM [2]

Effects on Cancer Cell Lines
In addition to its role in regulating ion transport, the WNK signaling pathway has been

implicated in cancer progression. STOCK2S-26016 has been shown to inhibit the migration

and invasion of cancer cells in vitro.[1]

Experimental Protocols
Fluorescence Correlation Spectroscopy (FCS) for
Screening
The discovery of STOCK2S-26016 was facilitated by a high-throughput screening assay using

fluorescence correlation spectroscopy.[4]

Objective: To identify small molecules that inhibit the interaction between WNK4 and SPAK.

Methodology:

Recombinant WNK4 and SPAK proteins are purified.

WNK4 is labeled with a fluorescent dye.

The labeled WNK4 is incubated with SPAK in the presence of compounds from a chemical

library.

The binding of WNK4 to SPAK is measured by detecting changes in the diffusion time of

the fluorescently labeled WNK4 using FCS.
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Compounds that disrupt the WNK4-SPAK interaction are identified as hits.

Start

Label WNK4 with
fluorescent dye

Incubate labeled WNK4,
SPAK, and test compound

Measure diffusion time
using FCS

Analyze for disruption
of WNK4-SPAK binding

Hit Compound
Identified

End
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Workflow for the fluorescence correlation spectroscopy screening assay.

In Vitro Phosphorylation Assays
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To assess the inhibitory effect of STOCK2S-26016 on downstream signaling, in vitro

phosphorylation assays are performed in cell lines such as mouse distal convoluted tubule

(mDCT) cells.[2]

Objective: To measure the effect of STOCK2S-26016 on the phosphorylation of SPAK and

NCC.

Methodology:

mDCT cells are cultured to confluency.

The cells are treated with varying concentrations of STOCK2S-26016.

Cell lysates are collected and subjected to SDS-PAGE and Western blotting.

Phosphorylation of SPAK and NCC is detected using phospho-specific antibodies.

The intensity of the phosphorylated protein bands is quantified to determine the dose-

dependent inhibitory effect of STOCK2S-26016.

Conclusion and Future Directions
STOCK2S-26016 is a valuable research tool for elucidating the complex roles of the WNK

signaling pathway. Its ability to inhibit the WNK-SPAK interaction and subsequent downstream

signaling events provides a means to study the physiological and pathological processes

regulated by this pathway. While it has shown promise in in vitro models of cancer, further

preclinical studies are required to evaluate its pharmacokinetic and pharmacodynamic

properties in vivo.[4] Such studies will be crucial in determining the potential of STOCK2S-
26016 or its analogs as therapeutic agents for conditions such as hypertension and cancer.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 7 Tech Support

https://www.benchchem.com/product/b1683317?utm_src=pdf-body
https://www.medchemexpress.com/stock2s-26016.html
https://www.benchchem.com/product/b1683317?utm_src=pdf-body
https://www.benchchem.com/product/b1683317?utm_src=pdf-body
https://www.benchchem.com/product/b1683317?utm_src=pdf-body
https://www.benchchem.com/product/b1683317?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC6081737/
https://www.benchchem.com/product/b1683317?utm_src=pdf-body
https://www.benchchem.com/product/b1683317?utm_src=pdf-body
https://www.benchchem.com/product/b1683317?utm_src=pdf-custom-synthesis
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1683317?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


1. rndsystems.com [rndsystems.com]

2. medchemexpress.com [medchemexpress.com]

3. Inhibition of WNK Kinases in NK Cells Disrupts Cellular Osmoregulation and Control of
Tumor Metastasis - PMC [pmc.ncbi.nlm.nih.gov]

4. Pharmacological targeting of SPAK kinase in disorders of impaired epithelial transport -
PMC [pmc.ncbi.nlm.nih.gov]

5. WNK-SPAK/OSR1-NCC kinase signaling pathway as a novel target for the treatment of
salt-sensitive hypertension - PMC [pmc.ncbi.nlm.nih.gov]

To cite this document: BenchChem. [STOCK2S-26016 discovery and development].
BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1683317#stock2s-26016-discovery-and-
development]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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